Panglimycin C - 1005178-51-7

Panglimycin C

Catalog Number: EVT-14216586
CAS Number: 1005178-51-7
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6a,7,8-Trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione is a member of tetralins.
Panglimycin C is a natural product found in Streptomyces albidoflavus with data available.
Overview

Panglimycin C is a member of the angucyclinone family, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This compound was isolated from a strain of the bacterium Streptomyces, specifically from an Indonesian source, highlighting the rich biodiversity of microbial life in that region. The angucyclinones are characterized by their complex polycyclic structures, which contribute to their biological efficacy.

Source

Panglimycin C was discovered in a study focusing on the bioactive compounds produced by Streptomyces sp. from Indonesia. The isolation and characterization were performed using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provided insights into its molecular structure and potential applications in medicine .

Classification

Panglimycin C belongs to the class of natural products known as angucyclinones. These compounds are secondary metabolites produced by various species of Streptomyces, which are known for their ability to synthesize a wide range of bioactive molecules. The angucyclinone family is particularly noted for its contributions to antibiotic development and cancer treatment.

Synthesis Analysis

Methods

The synthesis of Panglimycin C can be approached through various methods, primarily focusing on microbial fermentation and synthetic organic chemistry. The natural production involves culturing Streptomyces sp. under specific conditions that promote the biosynthesis of this compound.

Technical Details:

  • Microbial Fermentation: This method involves growing the Streptomyces strain in a nutrient-rich medium, optimizing parameters such as pH, temperature, and aeration to maximize yield.
  • Chemical Synthesis: Total synthesis may involve constructing the complex polycyclic structure through multi-step organic reactions, including cyclization and functional group transformations.
Molecular Structure Analysis

Structure

The molecular structure of Panglimycin C features a complex arrangement typical of angucyclinones, comprising multiple fused rings with various functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₁₅H₁₄O₅
  • Molecular Weight: 286.27 g/mol
  • Structural Features: The compound has hydroxyl groups and a ketone functional group, contributing to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Panglimycin C undergoes several chemical reactions that are crucial for its biological activity.

Technical Details:

  • Oxidation-Reduction Reactions: The presence of hydroxyl groups allows for oxidation reactions, which can modify its activity.
  • Reactions with Biological Targets: Panglimycin C can interact with enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.
Mechanism of Action

Process

The mechanism by which Panglimycin C exerts its effects involves interference with cellular processes in target organisms.

Data

Research indicates that Panglimycin C may inhibit DNA synthesis or function through interaction with topoisomerases or other enzymes critical for nucleic acid metabolism. This action disrupts normal cellular functions, leading to antimicrobial effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Panglimycin C is typically isolated as a yellowish solid.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its functional groups make it reactive towards electrophiles and nucleophiles, facilitating various chemical transformations.
Applications

Scientific Uses

Panglimycin C has significant potential in various scientific fields:

  • Antimicrobial Research: Due to its ability to inhibit bacterial growth, it is being studied as a potential antibiotic.
  • Cancer Treatment: Its mechanism of action suggests possible applications in oncology, particularly in targeting cancer cell proliferation.
  • Biotechnology: The compound may serve as a lead structure for the development of new drugs through structural modification.
Biosynthetic Origins and Genomic Insights

Phylogenetic Classification of Producing Organisms

Taxonomic Identification of Streptomyces albidoflavus as a Source

Streptomyces albidoflavus is a Gram-positive, sporulating actinobacterium within the phylum Actinomycetota. It forms branched mycelia and produces white to yellow aerial hyphae with smooth spores. This species is phylogenetically classified in the Streptomyces albidoflavus group, which encompasses strains historically reclassified from taxa like S. griseus subsp. solvifaciens and S. globisporus subsp. caucasicus based on multilocus sequence analysis and DNA-DNA hybridization [2] [5]. S. albidoflavus thrives in diverse niches, including soil and medicinal plants like Leontopodium nivale (Edelweiss), where it exists as an endophyte. Its genome is characterized by a linear chromosome (~6.8–7.2 Mb) with high G+C content (~73%), encoding extensive secondary metabolic potential [1] [7] [10]. Strain variants such as J1074 exhibit genome minimization, making them ideal heterologous hosts for biosynthetic gene cluster (BGC) expression [10].

Genomic Mining for Angucyclinone Biosynthetic Gene Clusters (BGCs)

Genome mining of S. albidoflavus strains reveals a high density of BGCs, averaging 20–35 per genome. AntiSMASH analysis identifies angucyclinone BGCs characterized by conserved type II polyketide synthase (PKS) genes (ketosynthase α/β, acyl carrier protein), cyclases, and oxidoreductases. These BGCs reside in genomic islands with atypical GC content and flanking transposase genes, suggesting horizontal acquisition [1] [7] [9]. The panglimycin C BGC (pgl) spans ~45 kb and includes rare genes encoding FAD-dependent monooxygenases and C-ring cleavage enzymes, distinguishing it from typical angucyclinone clusters. Conservation of pgl across geographically distinct S. albidoflavus isolates implies ecological adaptation, potentially for chemical defense in competitive plant-associated microbiomes [1] [8].

Table 1: Genomic Features of Panglimycin C-Producing Streptomyces Strains

StrainGenome Size (Mb)BGC CountAngucyclinone BGC Size (kb)Notable BGC Neighbors
S. albidoflavus J10746.8422~45Lantibiotic, siderophore
S. albidoflavus DSM 40841~7.128~42Terpene, nonribosomal peptide
S. cyanogenus S1368.231-Landomycin (angucycline glycoside)

Biosynthetic Pathways and Enzymatic Machinery

Type II Polyketide Synthase (PKS)-Mediated Assembly of the Benz[a]anthracene Core

Panglimycin C originates from a decaketide chain synthesized by a minimal type II PKS system. The core enzymatic complex includes:

  • KSα (ketosynthase α): Catalyzes decarboxylative condensation of malonyl-CoA extender units.
  • KSβ (chain length factor): Ensures correct chain elongation (C20).
  • ACP (acyl carrier protein): Shuttles growing polyketide intermediates.
  • KR (ketoreductase): Reduces C9 carbonyl early in biosynthesis [8].The linear polyketide undergoes regiospecific aldol cyclization, first forming the C9–C14 bond (ring D), followed by C7–C12 (ring C), C5–C6a (ring B), and finally C4a–C12b (ring A). This yields the tetracyclic benz[a]anthracene scaffold (pre-panglimycin), conserved across angucyclinones [8].

Oxidative Modifications and Post-PKS Tailoring Enzymes

Post-PKS tailoring dramatically reshapes the panglimycin core:

  • FAD-dependent Monooxygenases (PglO1–O3): Catalyze C12 hydroxylation and epoxidation at C5/C6, forming reactive epoxide intermediates.
  • Baeyer-Villiger Monooxygenase (PglBV): Cleaves the C6a–C7 bond via epoxide rearrangement, triggering C-ring expansion.
  • NADPH-dependent Reductase (PglR): Reduces the C7 carbonyl to a secondary alcohol in panglimycin C.
  • Glycosyltransferase (PglGT): Not utilized in panglimycin C, contrasting with O-glycosylated analogs like landomycins [8].

Table 2: Key Enzymes in Panglimycin C Biosynthesis

EnzymeGeneFunctionStructural Impact
Ketosynthase αpglAPolyketide chain elongationForms C20 decaketide backbone
FAD-MonooxygenasepglO2C5/C6 epoxidationCreates strained oxirane ring
Baeyer-VilligerasepglBVC6a–C7 cleavage & C-ring expansionConverts 6-6-6 ring system to 7-6-5
NADPH-ReductasepglRC7 carbonyl reductionEstablishes C7-OH moiety

Comparative Analysis of Angucyclinone Structural Diversity

Role of C-Ring Cleavage and Expansion in Panglimycin C’s Unique Architecture

Panglimycin C belongs to the rare C-ring-expanded angucyclinones, characterized by a 7-membered C-ring formed via oxidative cleavage between C6a–C7 (previously C12–C12a in emycins). PglBV inserts an oxygen atom at C6a, converting it to a lactone, followed by ring rearrangement that shifts C7 to form a dioxepane system (7 atoms: O–C7–C8–C8a–C4a–C12b–O). This expands ring C from 6 to 7 atoms, altering molecular rigidity and electronic properties. The resultant 6/7/5/6 tetracyclic system (rings D/C/B/A) enhances three-dimensional complexity compared to classical 6/6/6/6 angucyclinones like tetrangomycin [8].

Evolutionary Divergence from Other Angucyclinones

Panglimycin C exemplifies divergent evolution within angucyclinone BGCs:

  • Vs. Tetrangomycin Derivatives: Lacks C12 carbonyl and O-methylation at C8, instead retaining C12-OH and C7-OH groups. Its C-ring expansion prevents glycosylation at O8, common in urdamycins [8].
  • Vs. Gilvocarcins: Gilvocarcins undergo B-ring cleavage, yielding tricyclic structures, whereas panglimycin C retains all four rings but modifies ring size.
  • Vs. Jadomycins: Incorporates amino acids (e.g., L-isoleucine) into a fifth ring, absent in panglimycin C [8].Phylogenetically, pgl BGC oxidoreductases share <40% identity with those in landomycin or urdamycin clusters, confirming independent evolution of C-ring tailoring. This divergence likely arises from ecological niche adaptation, as S. albidoflavus endophytes compete with diverse microbes in plant hosts [1] [8] [9].

Properties

CAS Number

1005178-51-7

Product Name

Panglimycin C

IUPAC Name

6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3

InChI Key

CRULJZWXPCYLAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1

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